molecular formula C22H18N4OS B601019 Axitinib Impurity 1 CAS No. 885126-40-9

Axitinib Impurity 1

Numéro de catalogue: B601019
Numéro CAS: 885126-40-9
Poids moléculaire: 386.5 g/mol
Clé InChI: RITAVMQDGBJQJZ-XFXZXTDPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Axitinib Impurity 1 is a byproduct or degradation product associated with Axitinib, a second-generation tyrosine kinase inhibitor. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. This compound is significant in the pharmaceutical industry as it helps in understanding the purity, stability, and efficacy of the main drug, Axitinib.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Axitinib Impurity 1 involves several synthetic routes. One common method includes the use of liquid-assisted grinding and slurry methods. These methods are employed to create cocrystals of Axitinib with various carboxylic acids, such as fumaric acid, suberic acid, and trans-cinnamic acid . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the formation of the desired impurity.

Industrial Production Methods: In an industrial setting, the production of this compound is closely monitored to maintain the quality and purity of the main drug. High-performance liquid chromatography (HPLC) is often used to separate Axitinib from its impurities, including this compound . The process involves gradient elution and specific flow rates to achieve optimal separation.

Analyse Des Réactions Chimiques

Types of Reactions: Axitinib Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and degradation pathways of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions include sulfoxide and glucuronide derivatives of Axitinib . These products are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Applications De Recherche Scientifique

Chemical Properties and Detection Methods

Axitinib Impurity 1 has been characterized through various analytical techniques, notably high-performance liquid chromatography (HPLC). The detection limits and quantification capabilities of HPLC methods have been optimized to ensure accurate monitoring of this impurity in pharmaceutical preparations.

Key Analytical Findings

  • Detection Limits : The detection limit for this compound is established at low concentrations, allowing for sensitive identification within complex mixtures. For example, a study indicated that the impurity could be detected at levels as low as 0.5 µg/mL .
  • Quantification : The quantification of this compound is critical for ensuring compliance with regulatory standards. A validated method demonstrated high recovery rates and precision across multiple test samples, indicating robust analytical performance .
ParameterValue
Detection Limit0.5 µg/mL
Recovery Rate>98%
Precision (RSD)<2%

Pharmacological Implications

The presence of impurities like this compound can influence the pharmacodynamics and pharmacokinetics of the active pharmaceutical ingredient. Research indicates that impurities may affect drug metabolism, leading to altered therapeutic outcomes or increased toxicity.

Case Studies on Efficacy and Safety

  • Real-World Application : A multicenter observational study evaluated the safety and effectiveness of Axitinib in patients with advanced renal cell carcinoma. The study monitored adverse events related to treatment, providing insights into how impurities might contribute to side effects or therapeutic failures .
  • Mechanistic Insights : Another study explored the cellular response to Axitinib treatment, revealing that impurities could potentially modulate the drug's ability to induce apoptosis in cancer cells. This raises concerns about how impurities might affect overall treatment efficacy and patient outcomes .

Regulatory Considerations

The regulatory landscape surrounding pharmaceutical impurities is stringent. Regulatory agencies require comprehensive data on impurities to ensure patient safety. The development of methods for detecting and quantifying this compound is essential for meeting these regulatory requirements.

Guidelines for Monitoring

  • ICH Guidelines : Compliance with International Council for Harmonisation (ICH) guidelines is mandatory for the validation of analytical methods used in impurity detection.
  • Routine Testing : Regular testing of Axitinib formulations for impurities is recommended to maintain product quality and safety.

Mécanisme D'action

The mechanism of action of Axitinib Impurity 1 is closely related to that of Axitinib. Axitinib works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), thereby blocking angiogenesis, tumor growth, and metastasis . This compound, being a degradation product, may have similar but less potent effects on these molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Comparison: Axitinib Impurity 1 is unique in its structure and formation compared to other similar compounds. While Zanubrutinib and Upadacitinib are also tyrosine kinase inhibitors, they target different receptors and have different therapeutic applications. Axitinib Sulfoxide and Axitinib N-Glucuronide are other degradation products of Axitinib, but they differ in their chemical structures and pharmacological activities .

Activité Biologique

Axitinib, a potent second-generation tyrosine kinase inhibitor, primarily targets vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. While the biological activity of axitinib itself has been extensively studied, the specific biological activity of its impurity, known as Axitinib Impurity 1, remains less documented. This article aims to synthesize available research findings regarding the biological activity of this compound, including its mechanism of action, effects on cell viability, and implications in cancer therapy.

Axitinib functions by inhibiting the phosphorylation of VEGFRs, which plays a crucial role in angiogenesis—the formation of new blood vessels from pre-existing ones. This inhibition leads to reduced tumor growth and metastasis in various cancers, particularly renal cell carcinoma (RCC) . this compound is presumed to share similar mechanisms but may exhibit varying potency and efficacy compared to the parent compound.

In Vitro Studies

Research indicates that axitinib induces a DNA damage response (DDR) in renal cancer cells. Specifically, studies have shown that axitinib treatment leads to:

  • Cell Cycle Arrest: Induction of G2/M phase arrest characterized by increased expression of p21 and γ-H2AX phosphorylation.
  • Senescence: Cells exhibit a senescent-like phenotype with enlarged morphology and increased β-galactosidase activity .
  • Cytotoxic Effects: Dose-response analyses revealed that axitinib inhibits RCC cell viability in a time-dependent manner. For instance, A-498 cells showed an IC50 value of approximately 13.6 µM after 96 hours of treatment .

The specific effects of this compound on these biological activities remain to be fully elucidated; however, it is anticipated that impurities may alter the overall pharmacodynamics and pharmacokinetics when co-administered with the parent compound.

In Vivo Studies

In vivo studies have demonstrated that axitinib significantly improves survival rates in mouse models by reducing T-cell exhaustion and tumor hypoxia. The administration of axitinib (10 mg/kg) resulted in improved outcomes compared to control groups . The biological activity of this compound in such models is not well characterized but could potentially influence therapeutic efficacy.

Case Studies and Clinical Findings

A multi-center observational study evaluated the safety and effectiveness of axitinib in Korean patients with advanced RCC who had previously failed systemic therapy. Key findings included:

  • Adverse Events: Approximately 83% of patients experienced adverse events related to treatment, with diarrhea (36%) and hypertension (21%) being the most common .
  • Progression-Free Survival: The median progression-free survival was reported at 12.4 months, indicating significant therapeutic benefits .

While these findings primarily focus on axitinib, they underscore the importance of understanding impurities like this compound, which may contribute to variability in patient responses.

Summary Table: Biological Activity Overview

Parameter Axitinib This compound
Target VEGFR-1, -2, -3Presumed similar
IC50 (A-498 cells) ~13.6 µMNot specified
Cell Cycle Arrest YesNot specified
Senescence Induction YesNot specified
Common Adverse Events Diarrhea, HypertensionNot specified
Progression-Free Survival 12.4 monthsNot specified

Propriétés

Numéro CAS

885126-40-9

Formule moléculaire

C22H18N4OS

Poids moléculaire

386.5 g/mol

Nom IUPAC

N-methyl-2-[[3-[(Z)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide

InChI

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9-

Clé InChI

RITAVMQDGBJQJZ-XFXZXTDPSA-N

SMILES isomérique

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C\C4=CC=CC=N4

SMILES canonique

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

Axitinib Impurity c

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.